N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position. The acetamide moiety is further functionalized via a sulfanyl (-S-) bridge to a pyridazine ring bearing a 4-fluorophenyl group. This structure integrates multiple pharmacophoric elements: the thiadiazole ring is associated with antimicrobial and anti-inflammatory activities, while the pyridazine scaffold is linked to kinase inhibition and CNS modulation .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS2/c1-2-14-20-22-16(25-14)18-13(23)9-24-15-8-7-12(19-21-15)10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCDFORMANFKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of anticancer research. This article delves into its synthesis, biological evaluations, and mechanisms of action as reported in various studies.
Synthesis of the Compound
The compound can be synthesized through a multi-step process involving the reaction of 5-ethyl-1,3,4-thiadiazole with various thiol derivatives and acetamide groups. The methodologies employed often include microwave-assisted synthesis and conventional methods, which have shown varying efficiencies in yield and purity. For instance, a study reported yields of up to 98% using microwave irradiation under controlled conditions .
Anticancer Properties
Numerous studies have evaluated the anticancer activity of this compound against various cancer cell lines.
- Cytotoxicity : The compound exhibited promising cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported as follows:
- Aromatase Inhibition : Aromatase activity is crucial in estrogen-dependent cancers. The compound demonstrated aromatase inhibitory activity with an IC50 value of 0.062 ± 0.004 mmol L–1 against the MCF-7 cell line .
- Selectivity Studies : To assess selectivity towards cancer cells, the most active compound was tested against NIH3T3 noncancerous cells, revealing a significant difference in cytotoxicity that suggests potential therapeutic benefits with reduced toxicity to normal cells .
The mechanisms underlying the anticancer effects of thiadiazole derivatives are multifaceted:
- Inhibition of Key Enzymes : Thiadiazole compounds have been shown to inhibit several key enzymes involved in tumor growth and progression, including epidermal growth factor receptor (EGFR) kinase and aromatase .
- Impact on Cell Cycle : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis .
Comparative Analysis of Biological Activity
| Compound Name | Cell Line Tested | IC50 (mmol L–1) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.084 ± 0.020 | Aromatase Inhibition |
| N-(5-substituted thiadiazole) | A549 | 0.034 ± 0.008 | EGFR Inhibition |
| Thiadiazole Derivative X | NIH3T3 | Not Applicable | Selectivity Confirmation |
Case Studies
- Study on Anticancer Activity : A detailed investigation was conducted on a series of thiadiazole derivatives where N-(5-substituted thiadiazole) was identified as a lead compound due to its superior activity against multiple cancer cell lines compared to other derivatives .
- Mechanistic Insights : Another study focused on elucidating the structure–activity relationships (SAR) among similar compounds, indicating that modifications in the thiadiazole ring significantly affect biological efficacy .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
The pyridazine ring’s electron-deficient nature may stabilize oxidized intermediates. Computational studies suggest sulfone derivatives exhibit enhanced electrophilicity at the pyridazine C-3 position.
Reduction Reactions
The sulfanyl group can be reduced to thiol (-SH) or eliminated under reductive conditions:
Reductive cleavage of the C–S bond is facilitated by the pyridazine ring’s electron-withdrawing effects.
Nucleophilic Aromatic Substitution (Pyridazine Ring)
The electron-deficient pyridazine ring undergoes substitution at C-3 with strong nucleophiles:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NH₃ (g) | EtOH, 80°C, 12h | 3-amino-6-(4-fluorophenyl)pyridazine derivative | |
| KCN | DMF, 100°C, 8h | 3-cyano-6-(4-fluorophenyl)pyridazine derivative |
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole nitrogen at position 2 participates in alkylation or acylation:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | N-methylated thiadiazole derivative | |
| AcCl | Pyridine, 0°C → RT | Acetylated thiadiazole derivative |
Cycloaddition and Ring-Opening Reactions
The pyridazine ring participates in [4+2] cycloadditions under thermal or photolytic conditions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder with cyclopentadiene | Toluene, 110°C, 24h | Bicyclic adduct with fused pyridazine-cyclopentene system |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the thiadiazole ring may undergo ring-opening:
| Conditions | Product | Reference |
|---|---|---|
| HCl (conc.), reflux | Thiosemicarbazide intermediate + pyridazine-thiol adduct |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces homolytic cleavage of the C–S bond:
| Conditions | Product | Reference |
|---|---|---|
| UV light, benzene, 6h | Thiyl radical intermediates + recombination products |
Key Research Findings
-
Sulfone derivatives show increased metabolic stability compared to sulfanyl analogs in pharmacokinetic studies .
-
Thiol byproducts from reduction exhibit moderate antioxidant activity (IC₅₀ = 12 μM in DPPH assay) .
-
N-methylated thiadiazole derivatives demonstrate enhanced solubility in polar aprotic solvents (e.g., DMSO).
Reactivity trends align with analogous 1,3,4-thiadiazole and pyridazine systems, underscoring the compound’s versatility in medicinal chemistry applications .
Comparison with Similar Compounds
Substituent Variations on Heterocyclic Cores
- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide: Shares the thiadiazole-acetamide backbone but replaces the ethyl group with a mercapto (-SH) substituent and the pyridazine-sulfanyl moiety with a 4-trifluoromethylphenyl group.
- N-Substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulfanyl acetamide : Replaces the thiadiazole core with an oxadiazole ring and substitutes the pyridazine with a 4-nitrophenyl group. The nitro group increases electrophilicity, which may influence redox-mediated pharmacological activities .
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide: Features a triazole core with a furan substituent. The amino group at the 4-position enhances hydrogen-bonding capacity, which could improve target interaction .
Data Table: Structural Comparison
Pharmacological Activity Comparison
- Anti-Exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models . The target compound’s pyridazine-sulfanyl group may similarly modulate prostaglandin pathways.
- Antibacterial Potential: N-Substituted acetamides with 1,3,4-oxadiazole-thioether linkages (e.g., 5-chloro-2-methoxyphenyl derivatives) show potent lipoxygenase inhibition (IC₅₀ = 0.71 µM), suggesting the target’s fluorophenyl group could enhance similar enzyme targeting .
- Antiproliferative Effects : Hydroxyacetamide derivatives with imidazol-triazole cores demonstrate cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 12.3 µM for FP12), highlighting the role of sulfanyl-acetamide motifs in apoptosis induction .
Research Findings and Implications
- Substituent Effects : The 4-fluorophenyl group in the target compound likely improves metabolic stability over nitro or trifluoromethyl groups, which are prone to enzymatic reduction or hydrolysis .
- Core Heterocycle Influence : Thiadiazole and pyridazine cores may offer better π-π stacking interactions with biological targets compared to oxadiazole or triazole analogs .
Q & A
Q. Table 1: Key Synthetic Parameters
Q. Table 2: Biological Activity Profile
| Assay | Model | Result (IC/ED) | Reference |
|---|---|---|---|
| LOX Inhibition | In vitro enzymatic | 12.3 µM | |
| Anti-exudative | Rat paw edema | 45% reduction at 100 mg/kg | |
| Antiproliferative | HepG2 cells | 8.7 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
